molecular formula C17H22N4 B13580102 4-(4-Cyclopentylpiperazin-1-yl)quinazoline

4-(4-Cyclopentylpiperazin-1-yl)quinazoline

Cat. No.: B13580102
M. Wt: 282.4 g/mol
InChI Key: SDYJUASJEOPULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclopentylpiperazin-1-yl)quinazoline is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities . The structure of this compound includes a quinazoline core linked to a cyclopentylpiperazine moiety, which contributes to its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopentylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Mechanism of Action

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C17H22N4/c1-2-6-14(5-1)20-9-11-21(12-10-20)17-15-7-3-4-8-16(15)18-13-19-17/h3-4,7-8,13-14H,1-2,5-6,9-12H2

InChI Key

SDYJUASJEOPULH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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